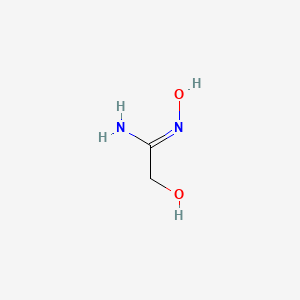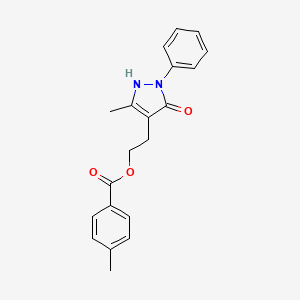
N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN5O3S2 and its molecular weight is 459.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis and Anticancer Screening : A study by Abu-Melha (2021) focused on synthesizing a series of compounds related to your compound of interest. These compounds showed potent cytotoxic results against breast cancer, highlighting the potential of this chemical class in cancer therapy.
Pharmacokinetics and Metabolic Stability
- Investigations on Metabolic Stability : Research by Stec et al. (2011) explored similar compounds, examining their metabolic stability. This study contributes to understanding the pharmacokinetics of such compounds, crucial for their potential therapeutic use.
Anti-inflammatory Activity
- Synthesis and Anti-inflammatory Activity : A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound, showing significant anti-inflammatory activity. This suggests possible applications in treating inflammation-related conditions.
Glutaminase Inhibition
- Glutaminase Inhibitors Design and Evaluation : In research by Shukla et al. (2012), analogs of a related compound were synthesized and evaluated as glutaminase inhibitors. Such inhibitors are relevant in cancer treatment, as they can affect cancer cell metabolism.
Optoelectronic Properties
- Optoelectronic Properties in Polythiophenes : A study by Camurlu & Guven (2015) explored thiazole-containing monomers (related to your compound) for their optoelectronic properties, indicating potential applications in electronic devices.
Antibacterial and Antimicrobial Activity
- Synthesis and Antibacterial Evaluation : Research by Lu et al. (2020) involved creating derivatives with antibacterial activities. This demonstrates the potential of such compounds in developing new antibacterial agents.
Hepatic Metabolism Stimulation
- Hepatic Metabolism and Thyroid Hormone Levels : Christenson et al. (1996) study showed that a similar compound can stimulate hepatic metabolism, indirectly affecting thyroid hormone levels.
Molecular Structure Analysis
- Structural Analysis of Analogous Compounds : Boechat et al. (2011) conducted a detailed analysis of the molecular structure of compounds akin to your compound, which aids in understanding their chemical behavior.
Antitumor Activity Evaluation
- Evaluation of Antitumor Activity : Yurttaş et al. (2015) investigated the antitumor activity of derivatives, indicating their potential use in cancer treatment.
Local Anesthetic Activities
- Local Anesthetic Activity Assessment : In research by Badiger et al. (2012), similar compounds were synthesized and evaluated for their local anesthetic properties.
Propiedades
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S2/c1-12(27)22-15-3-2-4-16(10-15)23-18(29)11-30-20-26-25-19(31-20)24-17(28)9-13-5-7-14(21)8-6-13/h2-8,10H,9,11H2,1H3,(H,22,27)(H,23,29)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMSWZJCDGHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2917129.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2917133.png)

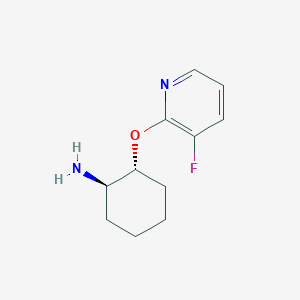
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)
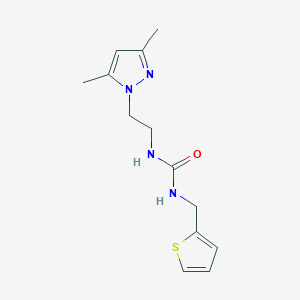
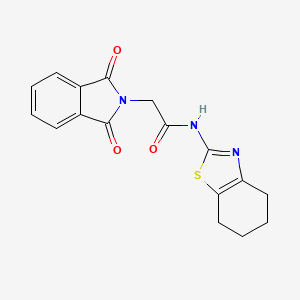
![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)
